molecular formula C24H22N2O6 B4198976 2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No.: B4198976
M. Wt: 434.4 g/mol
InChI Key: JBBGABSHRUJYJO-UHFFFAOYSA-N
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Description

2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic structure, which includes multiple fused rings and functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[lmn]-3,8-phenanthroline structure, followed by the introduction of tetrahydro-2-furanylmethyl groups at specific positions. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for achieving high yields and purity. Additionally, purification methods like chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate molecular interactions and pathways.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone exerts its effects involves interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological or biochemical outcomes. The compound’s polycyclic structure allows it to fit into various binding sites, influencing its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific arrangement of functional groups and fused rings, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6,13-bis(oxolan-2-ylmethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c27-21-15-5-7-17-20-18(24(30)26(23(17)29)12-14-4-2-10-32-14)8-6-16(19(15)20)22(28)25(21)11-13-3-1-9-31-13/h5-8,13-14H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBGABSHRUJYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6CCCO6)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 2
Reactant of Route 2
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 3
Reactant of Route 3
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 4
Reactant of Route 4
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 5
Reactant of Route 5
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 6
Reactant of Route 6
2,7-bis(tetrahydrofuran-2-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

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